molecular formula C27H34N4O4 B15384668 2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

カタログ番号: B15384668
分子量: 478.6 g/mol
InChIキー: GYIYMXLUPXTHGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a structurally complex imidazo-triazinone derivative. Its core scaffold consists of a fused imidazo-triazinone ring system, substituted with a 3,4-dimethoxyphenylmethyl group at position 2, a 2-hydroxy-6-phenylhexan-3-yl side chain at position 7, and a methyl group at position 5.

特性

分子式

C27H34N4O4

分子量

478.6 g/mol

IUPAC名

2-[(3,4-dimethoxyphenyl)methyl]-7-(2-hydroxy-6-phenylhexan-3-yl)-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C27H34N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,24,30,32H,8,11-12,16H2,1-4H3,(H,29,33)

InChIキー

GYIYMXLUPXTHGY-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=O)NC(NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural Similarity and Computational Analysis

Structural comparisons of this compound with analogs rely on computational metrics such as the Tanimoto coefficient and Dice index , which quantify molecular similarity based on fingerprint descriptors (e.g., Morgan fingerprints or MACCS keys) . Key structural differences include:

  • Core scaffold : The imidazo[5,1-f][1,2,4]triazin-4-one core is shared with compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one . However, the substituents at positions 2, 5, and 7 distinguish the target compound.
  • Substituent variability : The 2-hydroxy-6-phenylhexan-3-yl side chain introduces a unique aliphatic-hydroxyl motif absent in simpler analogs (e.g., diphenyl-substituted derivatives) .

Table 1: Structural Comparison of Imidazo-Triazinone Derivatives

Compound Core Scaffold Position 7 Substituent Position 2 Substituent Tanimoto Similarity*
Target Compound Imidazo[5,1-f][1,2,4]triazin-4-one 2-Hydroxy-6-phenylhexan-3-yl 3,4-Dimethoxyphenylmethyl 1.00 (Reference)
7,7-Diphenyl Analog Imidazo[2,1-c][1,2,4]triazin-6-one Diphenyl H 0.35–0.45
Pyrazole-Imidazolone Hybrid Imidazolone + Pyrazole H Hydrazonoyl-derived 0.20–0.30

*Hypothetical values based on Morgan fingerprints (radius = 2).

Bioactivity Profiles and Structure-Activity Relationships (SAR)

Bioactivity data for imidazo-triazinone derivatives highlight the impact of substituents on antimicrobial activity:

  • Antifungal activity : The 7,7-diphenyl analog (MIC = 8–16 µg/mL against Candida albicans) outperforms pyrazole hybrids, suggesting bulky aromatic groups at position 7 enhance antifungal potency .
  • Role of polar groups : The hydroxyl group in the target compound’s side chain may improve solubility or hydrogen-bonding interactions, though its direct impact on activity requires experimental validation.

Activity cliffs (structurally similar compounds with divergent potencies) are observed in related datasets. For example, minor changes in substituents (e.g., replacing phenyl with hexyl groups) can reduce docking affinity by >20% due to altered protein-ligand interactions .

Pharmacokinetic and Physicochemical Properties

Similarity indexing using Tanimoto coefficients (e.g., ~70% similarity between SAHA and aglaithioduline ) can predict properties of the target compound:

  • Metabolic stability : The hydroxyl group may serve as a site for Phase II metabolism, necessitating prodrug strategies for optimization.

Docking and Binding Affinity Studies

Molecular docking simulations suggest that substituent variations significantly influence binding modes:

  • Hydrophobic interactions : The phenylhexan-3-yl side chain may occupy hydrophobic pockets in target enzymes, similar to diphenyl analogs .
  • Polar contacts : The hydroxyl group could form hydrogen bonds with catalytic residues, analogous to interactions observed in HDAC inhibitors .

Table 2: Hypothetical Docking Affinities* of Imidazo-Triazinone Derivatives

Compound Target Enzyme Predicted Affinity (kcal/mol) Key Interactions
Target Compound Hypothetical Kinase X -9.8 Hydroxyl H-bond, π-π stacking
7,7-Diphenyl Analog Same Kinase X -8.2 π-π stacking only
Pyrazole Hybrid Same Kinase X -6.5 Weak hydrophobic interactions

*Values illustrative, based on methods in .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。